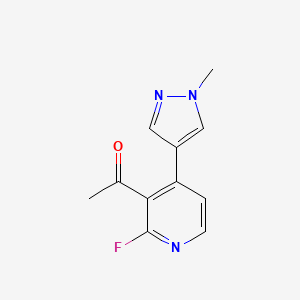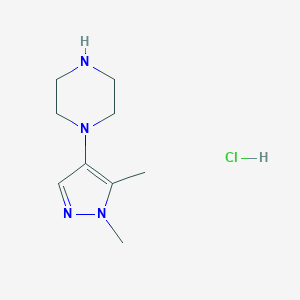![molecular formula C10H8N2O2 B11783323 2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)
2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Acetonitrilo-2-(hidroximetil)benzo[d]oxazol es un compuesto heterocíclico que presenta un anillo de benzoxazol fusionado con un grupo nitrilo y un grupo hidroximetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-Acetonitrilo-2-(hidroximetil)benzo[d]oxazol generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 2-aminofenol con cloroacetonitrilo en presencia de una base, seguida de la oxidación para introducir el grupo hidroximetil . La síntesis asistida por microondas también se ha explorado para lograr mayores rendimientos y tiempos de reacción más cortos .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala. El uso de catalizadores y reactores de flujo continuo se puede emplear para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Acetonitrilo-2-(hidroximetil)benzo[d]oxazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El grupo nitrilo se puede reducir a una amina.
Sustitución: El anillo de benzoxazol puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) e hidrógeno gaseoso (H₂) con un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos (Cl₂, Br₂) y agentes de nitración (HNO₃).
Principales Productos Formados
Oxidación: Formación de 4-Acetonitrilo-2-(carboximetil)benzo[d]oxazol.
Reducción: Formación de 4-Etilamina-2-(hidroximetil)benzo[d]oxazol.
Sustitución: Formación de varios derivados de benzoxazol sustituidos según el electrófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-Acetonitrilo-2-(hidroximetil)benzo[d]oxazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Investigado por sus propiedades anticancerígenas y su potencial como agente terapéutico.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción del 4-Acetonitrilo-2-(hidroximetil)benzo[d]oxazol implica su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir enzimas específicas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a efectos antimicrobianos . Además, su actividad anticancerígena puede atribuirse a su capacidad para interferir con la división celular e inducir apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Benzoxazol: Una estructura más simple sin los grupos nitrilo e hidroximetil.
2-(Hidroximetil)benzoxazol: Carece del grupo nitrilo.
4-Cianobenzoxazol: Carece del grupo hidroximetil.
Singularidad
El 4-Acetonitrilo-2-(hidroximetil)benzo[d]oxazol es único debido a la presencia de ambos grupos nitrilo e hidroximetil, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)-1,3-benzoxazol-4-yl]acetonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-4-7-2-1-3-8-10(7)12-9(6-13)14-8/h1-3,13H,4,6H2 |
Clave InChI |
JSSKJPSRFAVJLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CO)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783275.png)




![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)
![Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B11783308.png)


